4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE
Description
Properties
IUPAC Name |
magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h3-6H,7-11H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMRLTDIWZLTPV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
Materials :
-
Magnesium turnings (freshly activated)
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Anhydrous tetrahydrofuran (THF)
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4-[(4-Methylpiperazino)methyl]bromobenzene
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Iodine crystals (catalytic)
Procedure :
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Activation of Magnesium :
-
Addition of Aryl Bromide :
-
Reflux and Completion :
Critical Parameters
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Solvent | Anhydrous THF | Stabilizes Mg complex, enhances reactivity |
| Temperature | 60–65°C | Balances reaction rate and side reactions |
| Magnesium activation | Iodine or 1,2-dibromoethane | Initiates Mg surface reactivity |
| Reaction time | 4–6 hours | Ensures complete conversion |
Characterization and Quality Control
The final Grignard reagent is characterized by:
-
Titration : Quenching an aliquot with deuterated water and analyzing via -NMR to quantify active Mg content.
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Functional Testing : Reacting with benzaldehyde to form the corresponding alcohol, confirming nucleophilic activity2.
Yield and Purity :
-
Typical yields range from 85–90% based on aryl bromide input.
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The solution concentration is standardized to 0.25 M in THF for commercial availability.
Challenges and Mitigation Strategies
-
Moisture Sensitivity :
-
Steric Hindrance :
-
Byproduct Formation :
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and reduce side reactions. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions: 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It participates in forming carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Reagents: Carbonyl compounds, halides, electrophiles.
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products: The major products formed from these reactions include secondary and tertiary alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals .
Scientific Research Applications
4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophiles .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl (402-51-7) vs. 4-Methylpiperazino-methyl: The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the magnesium-bound carbon.
- Biphenyl (3315-91-1): The extended aromatic system increases steric hindrance, limiting its use in sterically demanding reactions compared to the more flexible 4-methylpiperazino-methyl substituent .
Solubility and Stability
- All listed compounds are THF-soluble, but the 4-methylpiperazino-methyl group’s basicity may enhance stability in protic solvents compared to alkyl-substituted analogs like p-tolylmagnesium bromide (4294-57-9) .
- The trifluoromethoxy derivative (169222-42-8) shares solubility traits but is more prone to decomposition under acidic conditions due to its labile ether linkage .
Biological Activity
4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide (commonly referred to as 3-MPMB) is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is CHBrMgN, and it has a molecular weight of approximately 293.49 g/mol. This compound features a phenyl group attached to a piperazine derivative, which enhances its reactivity and potential biological activity. The following sections will explore its biological activity, including its synthesis, reactivity, and potential applications in organic synthesis and medicinal chemistry.
The compound is characterized by its nucleophilic properties, making it an essential reagent in organic synthesis. As a Grignard reagent, it can react with various electrophiles, facilitating the formation of carbon-carbon bonds. This property allows for the introduction of the functional group derived from the piperazine moiety into target molecules.
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of 4-methylpiperazine with phenylmagnesium bromide. The general reaction can be summarized as follows:
This reaction highlights the nucleophilic character of the Grignard reagent, which can engage in various reactions with electrophilic substrates such as carbonyl compounds.
Anticancer Potential
Research indicates that compounds similar to 3-MPMB may exhibit anticancer properties due to their ability to interact with biological macromolecules. For instance, studies on related piperazine derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. The presence of the piperazine ring in 3-MPMB suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate that such interactions could lead to anxiolytic or antidepressant effects .
Case Studies
- Synthesis of Complex Organic Molecules : A study demonstrated the use of 3-MPMB in synthesizing complex organic molecules that possess biological activity. The compound was employed as a nucleophile in reactions with various electrophiles, leading to the formation of biologically relevant scaffolds .
- Reactivity with Electrophiles : In another investigation, 3-MPMB was reacted with carbonyl compounds to form alcohols and ketones. This reaction not only showcases its utility in organic synthesis but also highlights its potential for generating biologically active molecules.
Comparative Analysis
To better understand the uniqueness of 3-MPMB, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| 3-Fluoro-4-[(4-methylpiperazino)methyl]phenylmagnesium bromide | CHBrFMgN | 311.48 | Contains fluorine, enhancing reactivity |
| 3-(4-Morpholinylmethyl)phenylmagnesium bromide | CHBrMgNO | 293.49 | Morpholine instead of piperazine |
| 3-(4-Methoxyphenyl)magnesium bromide | CHBrMgO | 217.32 | Lacks piperazine functionality |
The table illustrates how 3-MPMB's specific combination of functional groups may contribute to distinct reactivity patterns and biological interactions compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE?
- Answer : Synthesis typically involves Grignard reagent preparation under anhydrous conditions. Key steps include:
- Using tetrahydrofuran (THF) or diethyl ether as solvents to stabilize the organomagnesium intermediate .
- Controlling reaction temperature (0–25°C) to prevent side reactions .
- Employing spectroscopic monitoring (e.g., TLC or HPLC) to track reaction progress .
- Quenching the reaction with proton sources (e.g., H₂O or NH₄Cl) to isolate the product .
Q. Which characterization techniques are essential for validating the compound’s structural integrity?
- Answer : A multi-technique approach ensures accuracy:
- Elemental analysis confirms stoichiometry .
- NMR spectroscopy (¹H, ¹³C) verifies substituent positions and piperazine ring integration .
- Mass spectrometry (MS) validates molecular weight .
- FTIR identifies functional groups (e.g., Mg-Br vibrations) .
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H NMR | Confirm methylpiperazino and phenyl group coupling | δ 2.3–2.5 (piperazine CH₃), δ 7.2–7.8 (aromatic protons) |
| MS | Molecular ion peak alignment | m/z = [M]+ calculated vs. observed |
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Answer : Conduct stress tests:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC .
- Hydrolytic stability : Expose to aqueous buffers (pH 4–9) and analyze by NMR for structural changes .
- Oxidative stability : Treat with H₂O₂ (3–30%) and track byproduct formation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yields?
- Answer : Apply a 2³ factorial design to test variables:
- Factors : Temperature (25°C vs. 40°C), solvent (THF vs. ether), and catalyst loading (0.1% vs. 0.5%).
- Response variables : Yield, purity, and reaction time .
- Use ANOVA to identify significant interactions and derive optimal conditions .
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temp. | 25°C | 40°C |
| Solvent | THF | Ether |
| Catalyst | 0.1% | 0.5% |
Q. How should researchers resolve contradictions in reaction yield data across studies?
- Answer :
- Cross-method validation : Compare yields from Grignard vs. alternative routes (e.g., coupling reactions) .
- Variable isolation : Use computational tools (e.g., COMSOL Multiphysics) to simulate solvent effects or temperature gradients .
- Meta-analysis : Aggregate data from similar compounds (e.g., bromophenyl derivatives) to identify trends .
Q. What advanced validation protocols ensure analytical method robustness for quantifying this compound?
- Answer : Follow pharmacopeial standards:
- Specificity : Test against structurally similar impurities (e.g., 4-methylpiperazine derivatives) via HPLC-DAD .
- Linearity : Calibrate across 50–150% of expected concentration (R² ≥ 0.995) .
- Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to assess reproducibility .
Q. How can AI-driven simulations enhance experimental design for this compound?
- Answer :
- Virtual screening : Predict reactivity with substrates using ML models trained on organomagnesium datasets .
- Reactor simulation : Model heat/mass transfer in COMSOL to optimize scale-up conditions .
- Autonomous labs : Implement AI for real-time adjustments in reaction parameters (e.g., stoichiometry, quenching time) .
Q. What comparative strategies are recommended when literature data on this compound is scarce?
- Answer :
- Structural analogs : Compare with 4-methylpiperazine-containing Grignard reagents (e.g., [(4-methylpiperazinyl)phenyl]magnesium chloride) for reactivity trends .
- Mechanistic extrapolation : Use DFT calculations to infer reaction pathways from simpler aryl magnesium bromides .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
